4-Bromothieno[3,2-c]pyridine
Overview
Description
4-Bromothieno[3,2-c]pyridine is a chemical compound with the molecular formula C7H4BrNS and a molecular weight of 214.08 . It is a useful research chemical .
Molecular Structure Analysis
The molecular structure of 4-Bromothieno[3,2-c]pyridine is represented by the linear formula C7H4BrNS . More detailed structural analysis would require specific experimental data or computational modeling.Physical And Chemical Properties Analysis
4-Bromothieno[3,2-c]pyridine is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the sources .Scientific Research Applications
1. Fluorescence Properties of Thieno[3,2-c]Pyridine Derivatives
- Application Summary: Thieno[3,2-c]pyridine derivatives are synthesized and studied for their fluorescence properties. These compounds are used in various applications such as organic light emitting diodes, photovoltaics, fluorescence dyes, chemosensors, dyes for polymers and textiles, and labels for malignancies in image-guided surgery .
- Methods of Application: The synthesis involves the reaction of 3-bromo-4-chlorothieno[3,2-c]pyridine with cyclic amines, which further undergoes a Suzuki reaction with boronic acids to convert to corresponding 3-arylthieno[3,2-c]pyridine .
2. Synthesis of Thieno[2,3-c]Pyridine Derived GRK2 Inhibitors
- Application Summary: Thieno[2,3-c]pyridine derivatives are synthesized and studied as potential inhibitors of G protein-coupled receptor kinase 2 (GRK2), a protein kinase involved in cardiovascular diseases and other health conditions .
- Methods of Application: The synthesis involves the reaction of 4-bromothieno[2,3-c]pyridine-6-carboxylic acid ethyl ester with substituted boronic acids via a Suzuki coupling .
- Results: A hit compound bearing the thieno[2,3-c]pyridine moiety showed an IC50 of 582 nM in the GRK2 TR-FRET kinase assay and inhibited only 19 out of a panel of 99 diverse kinases when tested at the dose of 10 µM .
Safety And Hazards
properties
IUPAC Name |
4-bromothieno[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-7-5-2-4-10-6(5)1-3-9-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLHTKWGSANOOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1SC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromothieno[3,2-c]pyridine | |
CAS RN |
161823-02-5 | |
Record name | 4-bromothieno[3,2-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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